Purity analysis of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile
Purity analysis of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile
An In-Depth Technical Guide to the Purity Analysis of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile
Foreword: The Imperative of Purity in Modern Synthesis
In the landscape of pharmaceutical development and high-stakes chemical research, the characterization of a synthesized molecule is not merely a formality but the very foundation of its potential application. The compound (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile, a substituted enaminonitrile, represents a class of molecules that are pivotal as intermediates in the synthesis of diverse heterocyclic systems, including those with potential biological activities.[1][2] Its utility is directly proportional to its purity. Impurities, even in trace amounts, can drastically alter reaction yields, introduce unforeseen side reactions, and, in a pharmaceutical context, pose significant toxicological risks. This guide provides a comprehensive framework for the rigorous purity analysis of this specific molecule, grounded in established analytical principles and field-proven methodologies.
Understanding the Analyte: (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile
Before devising an analytical strategy, a thorough understanding of the target molecule is essential.
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Structure: The molecule features a 4-chlorophenyl group and an amino group attached to the same carbon of a carbon-carbon double bond, which is conjugated with a nitrile group. This extended conjugation makes it an excellent chromophore for UV-Vis spectrophotometry.
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Chemical Properties:
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CAS Number: 107840-43-7[3]
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Molecular Formula: C₉H₇ClN₂[3]
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Molecular Weight: 178.62 g/mol
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Physical Form: Typically a solid at room temperature.[4]
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Solubility: Expected to have low solubility in water but good solubility in common organic solvents like acetone, ethyl acetate, dichloromethane, and DMSO.[4][5]
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The presence of the enamine functionality suggests potential instability under strongly acidic or basic conditions, which could lead to hydrolysis. The E/Z isomerism around the C=C double bond is another critical aspect to consider, where the (2Z)-isomer is a likely process-related impurity.
The Impurity Profile: Anticipating What to Look For
A robust purity analysis is not just about quantifying the main peak; it's about identifying and quantifying the "non-main" peaks. Impurities in a technical-grade active substance typically arise from the manufacturing process. For (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile, potential impurities can be categorized as follows:
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Starting Materials: Unreacted 4-chlorobenzonitrile and/or other reagents used in the condensation synthesis.[6]
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Reaction By-products: Products from side reactions, such as self-condensation of the starting nitrile.[6]
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Isomers: The geometric (2Z)-isomer of the target molecule is a primary suspect.
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Degradation Products: Products resulting from the hydrolysis of the enamine or nitrile functional groups, particularly if the compound is exposed to moisture or extreme pH during work-up or storage.
Orthogonal Analytical Approaches for Purity Verification
No single analytical method can provide a complete picture of a compound's purity. A multi-pronged, or orthogonal, approach is necessary for a validated and trustworthy assessment. We will focus on the most powerful and commonly employed techniques in the pharmaceutical and chemical industries.[5][]
The following diagram illustrates the general workflow for a comprehensive purity analysis.
Caption: General workflow for purity analysis of a chemical intermediate.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the workhorse for purity determination of non-volatile organic molecules. For (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile, a reversed-phase method is the logical choice. The nonpolar 4-chlorophenyl group provides strong retention on a C18 stationary phase, while a polar mobile phase allows for effective elution and separation from impurities of different polarities. UV detection is ideal due to the compound's strong chromophore.
Trustworthiness: The protocol includes a system suitability test (SST) to ensure the chromatographic system is performing adequately before any sample analysis. Parameters like tailing factor, resolution, and injection precision are critical self-validating checks.
Experimental Protocol: HPLC-UV Purity Assay
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Instrumentation:
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HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
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Chromatographic Conditions:
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation:
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Accurately weigh approximately 10 mg of the sample.
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Dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution.
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Further dilute to a working concentration of 0.1 mg/mL using a 50:50 mixture of Acetonitrile and Water.
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System Suitability Test (SST):
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Perform five replicate injections of the working standard solution.
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Acceptance Criteria: RSD for peak area ≤ 2.0%; Tailing factor for the main peak between 0.8 and 1.5; Resolution between the main peak and the closest eluting impurity ≥ 2.0.
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Analysis & Calculation:
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Inject the sample solution in duplicate.
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Calculate the purity using the area percent method (assuming all impurities have a similar response factor at 254 nm).
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Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
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Quantitative NMR (qNMR)
Expertise & Experience: qNMR is a primary analytical method that provides a direct measure of purity against a certified internal standard, without the need for a specific reference standard of the analyte itself.[5] This is invaluable for certifying new batches of a compound. The key is selecting a stable internal standard with sharp signals that do not overlap with any signals from the analyte. Maleic acid is an excellent choice as its olefinic protons appear as a sharp singlet in a region typically free of interference.
Trustworthiness: The accuracy of qNMR relies on the certified purity of the internal standard, precise weighing, and ensuring complete relaxation of all nuclei being integrated. A long relaxation delay (D1) is crucial for accurate quantification.
Experimental Protocol: qNMR Purity Determination
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Instrumentation:
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NMR spectrometer (400 MHz or higher) with a high-resolution probe.
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Sample Preparation:
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Accurately weigh ~15 mg of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile into an NMR tube.
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Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid) into the same NMR tube.
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Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to dissolve both components completely.
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NMR Parameters:
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Solvent: DMSO-d₆.
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Pulse Program: Standard quantitative ¹H experiment (e.g., zg30).
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Relaxation Delay (D1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to be safe).
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Number of Scans: 16 or higher for good signal-to-noise.
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Data Processing & Calculation:
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Apply Fourier transform and phase correction to the FID.
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Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
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Calculate the purity using the following formula:
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Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
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Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the internal standard.
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Complementary Techniques for Comprehensive Characterization
The following diagram helps in deciding which technique to apply based on the analytical question.
Caption: Decision tree for selecting the appropriate analytical method.
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Gas Chromatography (GC): Best suited for analyzing volatile and thermally stable impurities, such as residual solvents (e.g., acetone, ethyl acetate) from the synthesis.[5] The target molecule itself may have limited thermal stability, making direct GC analysis challenging, but it is the gold standard for solvent analysis.
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Mass Spectrometry (MS): When coupled with HPLC (LC-MS), this is the most powerful tool for impurity identification. It provides the molecular weight of eluting peaks, which is critical for proposing the structures of unknown by-products and degradation products.[]
Data Presentation and Interpretation
All quantitative data should be summarized for clear interpretation and comparison.
Table 1: Comparison of Purity Results from Orthogonal Methods
| Analytical Method | Purity Assay (%) | Key Findings |
| HPLC (Area % Normalization) | 99.2% | Two minor impurities detected at 0.3% and 0.5%. |
| qNMR (vs. Maleic Acid) | 99.1% | Confirms high purity; provides an absolute, primary measurement. |
| GC-FID (Headspace) | - | Residual Acetonitrile detected at 0.15% (1500 ppm). |
| LC-MS | - | Impurity at 0.5% identified as the (2Z)-isomer (same molecular weight). |
Conclusion
The purity analysis of (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile demands a meticulous and multi-faceted approach. A high-resolution HPLC method serves as the primary tool for routine quantification and impurity profiling. This must be complemented by a primary method like qNMR for an absolute and unbiased purity assessment. Finally, techniques like LC-MS and GC are indispensable for the structural elucidation of unknown impurities and the quantification of residual volatiles, respectively. By integrating these techniques, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile, ensuring the quality, safety, and reliability of this critical chemical intermediate.
References
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- (2E)-3-amino-3-(4-chlorophenyl)prop-2-enenitrile - Sigma-Aldrich.
- (2E)-2-(4-chlorophenyl)-3-[(3-methylphenyl)amino]prop-2-enenitrile - ChemicalBook.
- Analytical Services for Purity Determin
- Detection and determination of nitriles - ResearchG
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- Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Deriv
- 3-(4-CHLOROPHENYL)-2-PHENYLPROP-2-ENENITRILE, (Z)- - gsrs.
- (2E)-3-[(4-Chlorophenyl)amino]-2-(thiophen-3-yl)prop-2-enenitrile 5mg - Dana Bioscience.
- Formal [4 + 2] combined ionic and radical approach of vinylogous enaminonitriles to access highly substituted sulfonyl pyridazines - PMC.
- Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - RSC Publishing.
- A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.
- Heterocyclic Synthesis via Enaminones: Synthesis and Molecular Docking Studies of Some Novel Heterocyclic Compounds Containing Sulfonamide Moiety - Scientific Research Publishing.
- Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide - Der Pharma Chemica.
- Product chemistry - Relevant impurities of technical active substances - BVL.
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